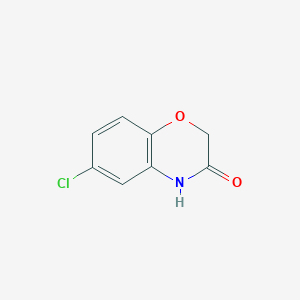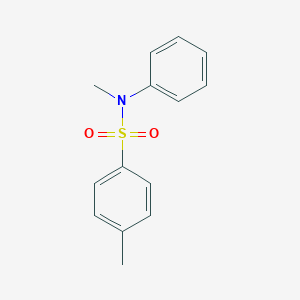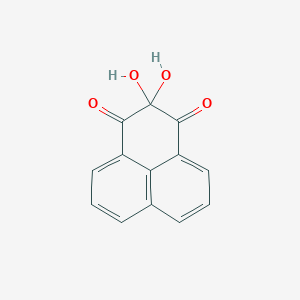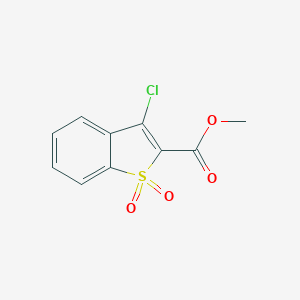![molecular formula C10H8O2S B188922 3-Methylbenzo[b]thiophen-2-carbonsäure CAS No. 3133-78-6](/img/structure/B188922.png)
3-Methylbenzo[b]thiophen-2-carbonsäure
Übersicht
Beschreibung
3-Methylbenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H8O2S. It is a derivative of benzo[b]thiophene, featuring a carboxylic acid group at the second position and a methyl group at the third position. This compound is known for its applications in organic synthesis and its potential biological activities.
Synthetic Routes and Reaction Conditions:
Hinsberg Synthesis: One common method for synthesizing thiophene derivatives, including 3-methylbenzo[b]thiophene-2-carboxylic acid, is the Hinsberg synthesis.
Paal-Knorr Synthesis: Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Industrial Production Methods: Industrial production of 3-methylbenzo[b]thiophene-2-carboxylic acid typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize efficiency and minimize costs .
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylbenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 3-Methylbenzo[b]thiophene-2-carboxylic acid is the protein myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .
Mode of Action
3-Methylbenzo[b]thiophene-2-carboxylic acid interacts with Mcl-1, leading to the downregulation of this protein . This interaction prompts a conspicuous apoptotic response in cancer cells .
Biochemical Pathways
The compound’s action primarily affects the apoptosis pathway. By downregulating Mcl-1, it disrupts the balance between pro-apoptotic and anti-apoptotic proteins, triggering programmed cell death . This is particularly effective in cancer cells where Mcl-1 is overexpressed .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells, particularly those resistant to other treatments due to the overexpression of Mcl-1 . This leads to a decrease in tumor size and potentially, the eradication of the cancer .
Vergleich Mit ähnlichen Verbindungen
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Similar in structure but with a chlorine atom instead of a methyl group.
6-Methylbenzo[b]thiophene-2-carboxylic acid: Similar but with the methyl group at the sixth position.
Uniqueness: 3-Methylbenzo[b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the third position and the carboxylic acid group at the second position provides distinct properties compared to its analogs .
Eigenschaften
IUPAC Name |
3-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKLUKXESFJRCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356334 | |
| Record name | 3-methylbenzo[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3133-78-6 | |
| Record name | 3-methylbenzo[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the distance between the imidazole and carboxylic acid groups in benzo[b]thiophene derivatives for thromboxane A2 synthetase inhibition?
A1: Research indicates that the distance between the imidazole and carboxylic acid groups in benzo[b]thiophene derivatives plays a crucial role in determining their potency as thromboxane A2 synthetase inhibitors []. While the exact mechanism is not detailed in the provided abstracts, it is clear that optimal spacing between these functional groups is essential for effective interaction with the enzyme's active site. This highlights the importance of structure-activity relationship (SAR) studies in drug design and development.
Q2: Can you provide an example of a potent thromboxane A2 synthetase inhibitor within the benzo[b]thiophene family and its observed in vivo effects?
A2: A key finding from the research is the identification of 6-(1H-imidazol-1-ylmethyl)-3-methylbenzo[b]thiophene-2-carboxylic acid (71) as a potent inhibitor of thromboxane A2 synthetase []. This compound demonstrated significant in vivo activity in conscious dogs, exhibiting a similar activity profile to the known thromboxane synthetase inhibitor dazoxiben (1). This suggests that this specific derivative holds promise for further investigation as a potential therapeutic agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Butylphenyl)diazenyl]benzonitrile](/img/structure/B188848.png)


![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)





